molecular formula C20H19NO4 B11346367 2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11346367
M. Wt: 337.4 g/mol
InChI Key: XLPWMWHAXLEYJJ-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one of which is substituted with ethoxy and the other with dimethyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Substitution reactions:

    Esterification: The carboxylate group is introduced via esterification reactions, often using reagents like alcohols and acid chlorides under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents, using reagents like halogens or alkyl groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,4-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives, such as:

    2-Phenyl-1,2-oxazole-3-carboxylate: Lacks the dimethyl and ethoxy substituents, resulting in different chemical properties and biological activities.

    4-Methyl-1,2-oxazole-3-carboxylate: Contains a methyl group instead of the ethoxy group, leading to variations in reactivity and applications.

    5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxylate: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The unique combination of substituents in this compound imparts specific properties that distinguish it from these similar compounds, making it valuable for targeted research and applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(2,4-dimethylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-4-23-16-8-6-15(7-9-16)19-12-17(21-25-19)20(22)24-18-10-5-13(2)11-14(18)3/h5-12H,4H2,1-3H3

InChI Key

XLPWMWHAXLEYJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=C(C=C(C=C3)C)C

Origin of Product

United States

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